molecular formula C10H11NO3 B1518826 2-(2-formylphenoxy)-N-methylacetamide CAS No. 216082-34-7

2-(2-formylphenoxy)-N-methylacetamide

Cat. No.: B1518826
CAS No.: 216082-34-7
M. Wt: 193.2 g/mol
InChI Key: XGBGUOKFVIRIKH-UHFFFAOYSA-N
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Description

“2-(2-formylphenoxy)-N-methylacetamide” is a chemical compound that has been used in various scientific studies . It is derived from a hexadentate Schiff base family, originating from the condensation of (2-formylphenoxy)acetic acid with various diamines .


Synthesis Analysis

The synthesis of “this compound” involves a one-pot three-component reaction of 2-(2-formylphenoxy)acetic acid and 2-aminobenzamide as bifunctional reagents and an isocyanide without using any catalyst . Other synthesis methods include the Ullmann and Mitsunobu reactions .


Molecular Structure Analysis

The molecular structure of “this compound” has been analyzed using various techniques such as elemental analysis, FT-IR spectroscopy, and single-crystal and powder XRD techniques .


Chemical Reactions Analysis

The chemical reactions involving “this compound” have been studied in various contexts. For instance, it has been used in the synthesis of azepine derivatives and in the preparation of oxime-bearing hexakis(2-formylphenoxy)phosphazene and its derivatives .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” have been analyzed using various techniques .

Scientific Research Applications

Chemoselective Synthesis

2-(2-formylphenoxy)-N-methylacetamide is structurally related to compounds used in chemoselective synthesis processes. For instance, the chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, a process critical in the synthesis of antimalarial drugs, employs similar structural motifs and catalysts like Novozym 435. This process is significant in the pharmaceutical industry, especially for synthesizing drug intermediates under controlled reaction conditions (Magadum & Yadav, 2018).

Allosteric Modulation of Hemoglobin

Compounds structurally related to this compound have been studied for their potential to act as allosteric modifiers of hemoglobin. This involves decreasing the oxygen affinity of hemoglobin, which can be therapeutically relevant in conditions where enhanced oxygen delivery is needed, such as ischemia, stroke, or conditions requiring improved blood oxygenation (Randad et al., 1991).

Photoreactions in Drug Molecules

The compound's structure is similar to that of molecules like flutamide, whose photoreactions have been studied in detail. Understanding the photoreactions of drug molecules is crucial for assessing their stability and safety profile, especially when they are exposed to light. Such studies are important in the formulation of drugs to ensure their stability and efficacy (Watanabe et al., 2015).

Antibacterial Activity

Structurally related compounds, like azomethine derivatives derived from 2-formylphenoxyacetic acid, have shown significant antibacterial activity. This underlines the potential of this compound and its derivatives in developing new antibacterial agents, which is a field of high interest in medical research due to the rising issue of antibiotic resistance (Iqbal et al., 2007).

Safety and Hazards

The safety data sheet for a related compound, Ethyl (2-formylphenoxy)acetate, suggests that it should not be used for food, drug, pesticide, or biocidal product use .

Future Directions

The future directions for “2-(2-formylphenoxy)-N-methylacetamide” could involve further functionalization to enhance its properties, particularly towards developing zero-field single-molecule magnets . It could also be used in the synthesis of new molecules and their potentiometric sensor properties .

Biochemical Analysis

Biochemical Properties

Role in Biochemical Reactions: This compound interacts with various biomolecules, including enzymes and proteins. Its potential antiviral properties have been investigated, and molecular docking studies suggest a good binding affinity for the SARS-CoV-2 target protein 6NUS (binding affinity score of -6.73 kcal/mol)

Cellular Effects

Impact on Cell Function:

Properties

IUPAC Name

2-(2-formylphenoxy)-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-11-10(13)7-14-9-5-3-2-4-8(9)6-12/h2-6H,7H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGBGUOKFVIRIKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)COC1=CC=CC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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